molecular formula C11H13N3 B8753591 (4-(1-Methyl-1H-imidazol-2-yl)phenyl)methanamine

(4-(1-Methyl-1H-imidazol-2-yl)phenyl)methanamine

Cat. No.: B8753591
M. Wt: 187.24 g/mol
InChI Key: VAJFGMHRDPRUQN-UHFFFAOYSA-N
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Description

(4-(1-Methyl-1H-imidazol-2-yl)phenyl)methanamine is a chemical compound that features a benzylamine group attached to a 1-methyl-1H-imidazol-2-yl moiety. This compound is part of the imidazole family, which is known for its diverse biological and chemical properties. Imidazole derivatives are widely studied due to their presence in many biologically active molecules and their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)methanamine typically involves the reaction of 4-(1-methyl-1H-imidazol-2-yl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-(1-Methyl-1H-imidazol-2-yl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the benzylamine group.

    Substitution: The benzylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted benzylamine derivatives.

Scientific Research Applications

(4-(1-Methyl-1H-imidazol-2-yl)phenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)methanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-imidazol-2-yl)-benzylamine
  • 4-(1-methyl-1H-imidazol-4-yl)-benzylamine
  • 4-(1H-imidazol-4-yl)-benzylamine

Uniqueness

(4-(1-Methyl-1H-imidazol-2-yl)phenyl)methanamine is unique due to the presence of the 1-methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and can lead to distinct properties and applications .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

[4-(1-methylimidazol-2-yl)phenyl]methanamine

InChI

InChI=1S/C11H13N3/c1-14-7-6-13-11(14)10-4-2-9(8-12)3-5-10/h2-7H,8,12H2,1H3

InChI Key

VAJFGMHRDPRUQN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CC=C(C=C2)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dissolve [4-(1-methyl-1H-imidazol-2-yl)-benzyl]-carbamic acid tert-butyl ester (500 mg, 1.7 mmol) in DCM (20 mL) and trifluoroacetic acid (5 mL). Stir the mixture for 1 h at ambient temperature. Concentrate in vacuo and purify by SCX chromatography to obtain the title compound (240 mg, 74%). MS (ES+) m/z: 188 (M+H)+.
Name
[4-(1-methyl-1H-imidazol-2-yl)-benzyl]-carbamic acid tert-butyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
74%

Synthesis routes and methods II

Procedure details

[4-(1-Methyl-1H-imidazol-2-yl-benzyl]-carbamic acid tert-butyl ester: Add 4-(N-tert-Butoxycarbonyl-aminomethyl)phenylboronic acid (1.9 g, 7.4 mmol), 2-bromo-1-methyl-1H-imidazole (800 mg, 5.0 mmol), tetrakis(triphenylphosphine)-palladium(0) (287 mg, 0.25 mmol) and potassium carbonate (860 mg, 6.2 mmol) to a flask containing toluene (10 mL). Heat the mixture in a sealed flask at 90° C. for 16 h. Cool the mixture, dilute with EtOAc (50 mL), filter through Celite®, and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc/methanol (49:50:1) to obtain the desired intermediate (1.2 g, 83%). GC-MS m/z: 287 (M+).
[Compound]
Name
4-(1-Methyl-1H-imidazol-2-yl-benzyl]-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
287 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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